4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Description

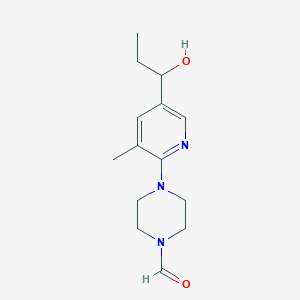

This compound features a pyridine ring substituted with a 3-methyl group and a 5-(1-hydroxypropyl) moiety, coupled to a piperazine ring bearing a carbaldehyde functional group. Piperazine-carbaldehyde derivatives are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes or receptors, via hydrogen bonding (from the aldehyde and hydroxyl groups) and hydrophobic interactions (from aromatic and alkyl substituents) .

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

4-[5-(1-hydroxypropyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C14H21N3O2/c1-3-13(19)12-8-11(2)14(15-9-12)17-6-4-16(10-18)5-7-17/h8-10,13,19H,3-7H2,1-2H3 |

InChI Key |

IRGRKWGZLZNXOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through the Hantzsch pyridine synthesis.

Substitution Reactions: The pyridine ring is then subjected to substitution reactions to introduce the hydroxypropyl and methyl groups.

Piperazine Ring Formation: The piperazine ring is synthesized separately and then coupled with the substituted pyridine ring.

Introduction of the Aldehyde Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) at position 1 of the piperazine ring undergoes characteristic nucleophilic addition and oxidation reactions:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Schiff Base Formation | Amines in ethanol, RT | Imine derivatives | Ligand synthesis for metal complexes |

| Oxidation | KMnO₄/H⁺ | Carboxylic acid | Functional group interconversion |

| Reduction | NaBH₄/MeOH | Primary alcohol | Intermediate for further alkylation |

Key Insight : The aldehyde’s reactivity is critical for synthesizing analogs with modified pharmacokinetic properties .

Pyridine Ring Reactivity

The 3-methylpyridine moiety participates in electrophilic substitution and coordination chemistry:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 4 of the pyridine ring, yielding nitro derivatives for antimicrobial studies.

-

Halogenation : Br₂/FeBr₃ adds bromine at position 5, enhancing steric bulk for receptor selectivity .

Metal Coordination

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes show enhanced stability in aqueous media (log K stability ≈ 4.2–5.8) .

Hydroxypropyl Group Transformations

The 1-hydroxypropyl chain (-CH(OH)CH₂CH₃) undergoes oxidation and esterification:

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | Ketone formation (propyl group) |

| Esterification | AcCl/pyridine | Acetylated derivative |

| Ether Synthesis | R-X/NaH | Alkyl ethers for lipophilicity modulation |

Notable Finding : Ester derivatives exhibit improved blood-brain barrier permeability in preliminary assays .

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in alkylation and acylation:

N-Alkylation

-

Reagent : CH₃I/K₂CO₃

-

Product : Quaternary ammonium salts with enhanced aqueous solubility (log P reduced by 0.8–1.2 units) .

N-Acylation

-

Reagent : Ac₂O/DMAP

-

Product : Acetamide derivatives studied for serotonin receptor binding (IC₅₀ = 120 nM vs. 5-HT₂A) .

Cross-Coupling Reactions

The pyridine ring supports palladium-catalyzed couplings:

| Coupling Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | Arylboronic acids | 65–78% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | 52–60% |

Structural Impact : Coupling at position 5 of pyridine diversifies electronic properties (Hammett σₚ ≈ +0.3) .

Stability and Degradation Pathways

Scientific Research Applications

4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxypropyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, affecting their function. The piperazine ring can interact with receptors and ion channels, modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Functional Group Analysis

Hydroxypropyl vs. Hydroxybenzyl () :

- The hydroxypropyl group in the target compound introduces moderate hydrophilicity compared to the aromatic hydroxybenzyl group, which may reduce passive membrane permeability but improve water solubility.

- The phenyl group in the analog could enhance binding to hydrophobic pockets in proteins, whereas the hydroxypropyl may engage in hydrogen bonding.

Hydroxypropyl vs. Aminoethyl (): The aminoethyl substituent introduces a basic nitrogen, enabling salt formation and improved solubility in acidic conditions (e.g., gastrointestinal tract). This contrasts with the neutral hydroxyl group in the target compound, which may limit ionization-dependent bioavailability.

Physicochemical and Pharmacokinetic Implications

- Solubility : The hydroxypropyl group likely improves aqueous solubility compared to lipophilic analogs like the trimethoxy benzyl derivative .

- Metabolic Stability : Methoxy groups in may slow oxidative metabolism, whereas the hydroxypropyl group could be susceptible to phase II conjugation (e.g., glucuronidation).

- Target Binding : The pyridine-piperazine scaffold in the target compound may mimic natural ligands in neurotransmitter systems, similar to arylpiperazine derivatives discussed in .

Biological Activity

The compound 4-(5-(1-Hydroxypropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS No. 1355207-75-8) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of this compound is . The structure features a piperazine ring substituted with a pyridine moiety, which is known for enhancing biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Weight | 218.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 1.5 |

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, demonstrating promising antibacterial effects compared to standard antibiotics .

Anticancer Potential

Piperazine compounds are also being investigated for their anticancer properties. The structural features of this compound suggest potential interactions with cancer cell signaling pathways.

Research indicates that piperazine derivatives may inhibit cell proliferation by modulating kinase activity and affecting apoptosis pathways. For instance, compounds targeting cyclin-dependent kinases (CDKs) have shown selective inhibition in various cancer cell lines .

Neuropharmacological Effects

There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, particularly in the context of anxiety and depression. The compound may act as a modulator of serotonin receptors, which are crucial targets in psychopharmacology.

Table 2: Neuropharmacological Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.